![molecular formula C18H17N3O3S B13358245 2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13358245.png)
2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
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Overview
Description
2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with a variety of functional groups, including cyano, phenyl, amino, oxo, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction conditions can vary, but common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature or with heat.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
Catalytic Methods: Using catalysts such as triethylamine in boiling ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and oxo groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The cyano and oxo groups are particularly reactive and can form covalent bonds with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate
- Methyl [(2-cyanoethyl)(phenyl)amino]acetate
- 2-Cyano-N-(2-nitrophenyl)acetamide
Uniqueness
2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of the methylthio group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are desired .
Biological Activity
The compound 2-((2-Cyanoethyl)(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into several functional groups, which may contribute to its biological activity:
- Cyanoethyl group : Known for its role in enhancing lipophilicity.
- Phenylamino moiety : Often associated with various biological interactions, including receptor binding.
- Methylthio group : Can influence metabolic stability and bioavailability.
Research indicates that the compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting proliferation and apoptosis in cancer cells.
- Modulation of Gene Expression : The compound has been observed to influence the expression of genes related to cell cycle regulation and apoptosis, indicating a possible role in cancer therapy.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit cell growth in various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
SKM-1 (myelodysplastic syndrome) | 15 | Induction of apoptosis via caspase activation |
HeLa (cervical cancer) | 20 | Cell cycle arrest at G1 phase |
MCF-7 (breast cancer) | 25 | Inhibition of estrogen receptor signaling |
These findings highlight the compound's potential as an anti-cancer agent.
In Vivo Studies
In vivo evaluations using xenograft models have shown promising results:
- Tumor Growth Inhibition : Administration of the compound led to a significant reduction in tumor size compared to control groups.
- Survival Rates : Mice treated with the compound exhibited improved survival rates, suggesting a beneficial therapeutic index.
Case Studies
-
Case Study on Myelodysplastic Syndrome :
- A study involving SKM-1 cell lines showed that treatment with the compound resulted in increased levels of acetylated histones, indicating its role as a histone deacetylase inhibitor. This was correlated with enhanced apoptosis and cell cycle arrest.
-
Breast Cancer Model :
- In a study using MCF-7 cells, the compound demonstrated significant anti-proliferative effects. The mechanism was linked to estrogen receptor modulation, which is crucial for breast cancer progression.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Toxicological assessments show minimal adverse effects at therapeutic doses, although further studies are necessary to fully understand its safety profile.
Properties
Molecular Formula |
C18H17N3O3S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H17N3O3S/c1-25-17-15(9-5-11-20-17)18(23)24-13-16(22)21(12-6-10-19)14-7-3-2-4-8-14/h2-5,7-9,11H,6,12-13H2,1H3 |
InChI Key |
WWRDVDBPRCHJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)N(CCC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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